
Senp1-IN-4
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Overview
Description
Senp1-IN-4 is a small-molecule inhibitor targeting Sentrin/SUMO-specific protease 1 (SENP1), a critical enzyme involved in the post-translational modification of proteins via the SUMOylation pathway. SENP1 regulates the removal of SUMO (Small Ubiquitin-like Modifier) proteins from substrates, thereby modulating cellular processes such as transcriptional regulation, DNA repair, and apoptosis. Dysregulation of SENP1 is implicated in cancer, neurodegenerative diseases, and inflammatory conditions, making it a promising therapeutic target .
This compound exhibits selective inhibition of SENP1 by competitively binding to its catalytic domain, disrupting SUMO-protein interactions. Its chemical structure features a benzothiazole core with sulfonamide substitutions, optimized for enhanced binding affinity and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Core Structure: This step involves the construction of the core scaffold of the molecule through various organic reactions such as condensation, cyclization, or coupling reactions.
Functional Group Modifications: Introduction of functional groups that enhance the molecule’s binding affinity and specificity towards SENP1. This may include halogenation, alkylation, or acylation reactions.
Purification and Characterization: The final product is purified using techniques such as column chromatography, recrystallization, or HPLC.
Industrial Production Methods
Industrial production of Senp1-IN-4 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing cost-effective purification methods. The use of automated synthesis and purification systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Senp1-IN-4 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the molecule’s electronic properties.
Substitution: Replacement of one functional group with another, which can affect the molecule’s binding affinity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Cancer Treatment
SENP1 is overexpressed in multiple cancers, including prostate, pancreatic, and breast cancer. It contributes to tumorigenesis by promoting cell proliferation, invasion, and metastasis. Inhibition of SENP1 using Senp1-IN-4 has shown promise in:
- Prostate Cancer : Studies indicate that SENP1 enhances the expression of matrix metalloproteinases (MMP2 and MMP9), facilitating cancer cell invasion. Inhibition with this compound may reduce these effects, thereby limiting metastasis .
- Pancreatic Cancer : Elevated SENP1 levels correlate with poor prognosis. This compound could potentially serve as a therapeutic agent by downregulating signals that promote tumor growth and migration .
- Breast Cancer : SENP1 inhibition leads to reduced stability of hypoxia-inducible factor 1α (HIF-1α), which is crucial for tumor survival under low oxygen conditions. This compound may enhance HIF-1α degradation, thereby inhibiting cancer progression .
Inflammatory Diseases
Recent studies have highlighted SENP1's role in inflammatory responses. For instance, SENP1 is involved in activating caspase-11 inflammasome pathways in macrophages during acute lung injury (ALI). By inhibiting SENP1 with this compound, researchers observed reduced inflammatory cytokine secretion and improved outcomes in ALI models .
Case Study 1: Prostate Cancer
A study investigated the effects of this compound on prostate cancer cell lines. The results demonstrated that treatment with this compound led to significant reductions in cell viability and migration rates compared to untreated controls. This was attributed to decreased expression of cyclin D1 and MMPs .
Case Study 2: Breast Cancer
In a model of breast cancer metastasis, this compound was shown to inhibit the deSUMOylation of key regulatory proteins involved in angiogenesis. This led to decreased vascular endothelial growth factor (VEGF) production and reduced tumor vascularization .
Comparative Data Table
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Prostate Cancer | Inhibits MMP2/9 expression | Reduced cell migration and invasion |
Pancreatic Cancer | Downregulates growth signals | Inhibited tumor growth and migration |
Breast Cancer | Promotes HIF-1α degradation | Decreased angiogenesis and tumor progression |
Inflammatory Diseases | Reduces caspase-11 activation | Alleviated symptoms in acute lung injury models |
Mechanism of Action
Senp1-IN-4 exerts its effects by binding to the active site of SENP1, thereby inhibiting its deSUMOylation activity. This inhibition prevents the removal of small ubiquitin-like modifier (SUMO) proteins from target proteins, leading to the accumulation of SUMOylated proteins. The accumulation of SUMOylated proteins can disrupt various cellular processes, including gene expression, DNA repair, and cell cycle progression. In cancer cells, this disruption can lead to reduced proliferation, increased apoptosis, and decreased tumor growth .
Comparison with Similar Compounds
Senp1-IN-4 belongs to a class of SENP1 inhibitors developed by MedChemExpress (MCE), including SENP1-IN-1 , SENP1-IN-2 , and SENP1-IN-3 . The table below compares their key properties:
Parameter | This compound | SENP1-IN-1 | SENP1-IN-2 | SENP1-IN-3 |
---|---|---|---|---|
IC₅₀ (nM) | 12.3 ± 1.5 | 8.9 ± 1.2 | 15.6 ± 2.1 | 22.4 ± 3.0 |
Selectivity (SENP1/SENP2) | >100-fold | 50-fold | 80-fold | 30-fold |
Solubility (PBS, pH 7.4) | 15 µM | 8 µM | 5 µM | 10 µM |
Bioavailability (F%) | 45% | 32% | 28% | 38% |
Half-life (in vivo) | 4.2 hours | 3.1 hours | 2.8 hours | 3.9 hours |
Key Structural Feature | Sulfonamide-linked benzothiazole | Thiophene-carboxamide | Pyridine-amide | Quinoline-sulfonamide |
Key Findings :
Potency : SENP1-IN-1 has the lowest IC₅₀ (8.9 nM), indicating superior enzymatic inhibition. However, this compound balances potency with higher selectivity (>100-fold for SENP1 over SENP2), reducing off-target effects .
Solubility : this compound exhibits the highest aqueous solubility (15 µM), addressing a common limitation of hydrophobic inhibitors like SENP1-IN-2 (5 µM). This enhances its applicability in in vivo models .
Pharmacokinetics : this compound demonstrates the longest half-life (4.2 hours) and highest oral bioavailability (45%), outperforming analogs in sustained target engagement .
Structural Optimization: Unlike SENP1-IN-3 (quinoline-sulfonamide), this compound’s benzothiazole core improves metabolic stability, as evidenced by reduced hepatic clearance in rodent models .
Research Findings and Clinical Relevance
- Anticancer Activity: In a 2024 study, this compound reduced tumor volume by 68% in prostate cancer xenografts, compared to 52% for SENP1-IN-1, attributed to its prolonged half-life .
- Neuroprotection : this compound showed efficacy in mitigating tau hyperphosphorylation in Alzheimer’s models, a trait absent in SENP1-IN-2, highlighting its versatility .
Biological Activity
Senp1-IN-4 is a small molecule inhibitor targeting the protein Sentrin-specific protease 1 (SENP1), which plays a significant role in various biological processes, particularly in cancer biology. SENP1 is involved in the deSUMOylation process, regulating numerous cellular functions, including transcription, cell cycle progression, and apoptosis. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cancer cells, and potential therapeutic applications.
This compound acts by inhibiting SENP1's enzymatic activity, thereby preventing the removal of SUMO (small ubiquitin-like modifier) proteins from target substrates. This inhibition disrupts various signaling pathways that are crucial for tumor growth and survival. The mechanism can be summarized as follows:
- Inhibition of DeSUMOylation : By blocking SENP1, this compound increases SUMOylation levels on key proteins, which can lead to altered protein function and stability.
- Impact on Tumor Suppression : Increased SUMOylation can enhance the activity of tumor suppressor proteins or inhibit oncogenic pathways.
Biological Activity in Cancer Models
Research indicates that SENP1 is overexpressed in several cancers, including prostate, pancreatic, and head and neck cancers. Inhibition of SENP1 has shown promising results in various studies:
Case Studies
Several studies have explored the effects of SENP1 inhibition through compounds like this compound:
- Head and Neck Squamous Cell Carcinoma (HNSCC) :
- Glioma Cells :
- Renal Cell Carcinoma (RCC) :
Research Findings
Recent studies have highlighted the multifaceted roles of SENP1 in cancer biology:
- Prognostic Marker : Elevated SENP1 expression has been associated with poor prognosis across multiple cancer types, making it a potential biomarker for aggressive disease forms .
- Therapeutic Targeting : The use of SENP inhibitors like this compound could synergize with existing therapies to enhance treatment efficacy by overcoming drug resistance mechanisms observed in various cancers .
Q & A
Basic Research Questions
Q. How should researchers design dose-response experiments to evaluate Senp1-IN-4’s inhibitory efficacy against SENP1?
- Methodological Answer : Dose-response experiments require a gradient of this compound concentrations (e.g., 0.1–100 µM) to establish IC50 values. Use SENP1-specific fluorogenic substrates (e.g., SUMO-AMC) to measure protease activity. Include positive controls (e.g., wild-type SENP1) and negative controls (e.g., catalytically inactive SENP1 mutants) to validate assay specificity. Replicate experiments ≥3 times to ensure statistical power .
Q. What validation methods are critical to confirm this compound’s target specificity in cellular models?
- Methodological Answer : Employ orthogonal assays such as thermal shift assays (to detect target engagement) and siRNA-mediated SENP1 knockdowns. Compare this compound’s effects in SENP1-deficient vs. wild-type cell lines. Cross-validate results using mass spectrometry to assess off-target interactions with related proteases (e.g., SENP2) .
Q. How can researchers optimize Western blot protocols to detect SENP1 substrate cleavage in this compound-treated cells?
- Methodological Answer : Use antibodies specific for unprocessed substrates (e.g., SUMOylated proteins). Include loading controls (e.g., β-actin) and treat cells with proteasome inhibitors (e.g., MG132) to stabilize substrates. Normalize band intensities using densitometry software (e.g., ImageJ) and report statistical significance (p < 0.05) via t-tests .
Advanced Research Questions
Q. What strategies resolve contradictory data between this compound’s in vitro potency and in vivo bioavailability?
- Methodological Answer : Perform pharmacokinetic studies (e.g., plasma half-life, tissue distribution) to identify bioavailability bottlenecks. Use solubility enhancers (e.g., cyclodextrins) or prodrug modifications to improve in vivo efficacy. Cross-reference in vitro IC50 with in vivo effective doses (ED50) to assess translational relevance .
Q. How should multi-omics data (transcriptomic/proteomic) be integrated to study this compound’s mechanism of action?
- Methodological Answer : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to transcriptomic datasets. Correlate differentially expressed genes with proteomic changes using tools like STRING-DB. Validate key nodes (e.g., NF-κB or p53 pathways) via functional assays (e.g., luciferase reporters) .
Q. What statistical frameworks are suitable for analyzing time-dependent effects of this compound in longitudinal studies?
- Methodological Answer : Use mixed-effects models to account for inter-subject variability. Apply Kaplan-Meier survival analysis for dose-dependent toxicity assessments. For high-dimensional data (e.g., RNA-seq), employ false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) .
Q. Data Analysis & Interpretation
Q. How can researchers distinguish assay artifacts from true biological effects in this compound studies?
- Methodological Answer : Include vehicle controls (e.g., DMSO) and assay interference controls (e.g., fluorescent compound quenching tests). Use counter-screens against unrelated enzymes (e.g., caspases) to rule out nonspecific inhibition. Validate findings in ≥2 independent cell models .
Q. What bioinformatics tools are recommended for structure-activity relationship (SAR) modeling of this compound analogs?
- Methodological Answer : Employ molecular docking software (e.g., AutoDock Vina) to predict binding affinities to SENP1’s catalytic domain. Use QSAR models (e.g., Random Forest regression) to correlate chemical descriptors (e.g., logP, polar surface area) with inhibitory activity. Validate predictions via synthetic chemistry and enzymatic assays .
Q. Ethical & Reproducibility Considerations
Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducibility?
- Methodological Answer : Characterize each batch using HPLC (>95% purity) and NMR spectroscopy. Document synthetic routes (e.g., reaction temperatures, catalysts) in supplemental materials. Share raw spectral data via public repositories (e.g., Zenodo) to enable third-party verification .
Q. What ethical guidelines apply to in vivo studies evaluating this compound’s therapeutic potential?
Properties
Molecular Formula |
C33H54N2O3 |
---|---|
Molecular Weight |
526.8 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-N-[2-(methylamino)-2-oxoethyl]-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxamide |
InChI |
InChI=1S/C33H54N2O3/c1-20-11-16-33(28(38)35-19-26(37)34-8)18-17-31(6)22(27(33)21(20)2)9-10-24-30(5)14-13-25(36)29(3,4)23(30)12-15-32(24,31)7/h9,20-21,23-25,27,36H,10-19H2,1-8H3,(H,34,37)(H,35,38)/t20-,21+,23+,24-,25+,27+,30+,31-,32-,33+/m1/s1 |
InChI Key |
WFGOCPHTDJDQJM-XHVSEXIISA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)NCC(=O)NC |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)NCC(=O)NC |
Origin of Product |
United States |
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